[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Description
This compound is a chiral tertiary carbamate featuring a piperidine ring substituted with a 2-aminoethyl group at the 3-position and a cyclopropyl-carbamic acid tert-butyl ester moiety. Its (R)-configuration at the chiral center distinguishes it from stereoisomers and analogs. The cyclopropyl group may contribute to conformational rigidity, while the 2-aminoethyl side chain offers reactivity for further derivatization. This molecule is likely used as a synthetic intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) or protease inhibitor pathways .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18(12-6-7-12)13-5-4-9-17(11-13)10-8-16/h12-13H,4-11,16H2,1-3H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATVMCCUPJFUHQ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H]1CCCN(C1)CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amine group using a tert-butyl carbamate, followed by the formation of the piperidine ring through cyclization reactions. The cyclopropyl group is then introduced via cyclopropanation reactions, and the final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or ester groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Stereoisomeric Counterparts
- [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS 110187-51-4): Molecular Formula: Identical (C₁₅H₂₉N₃O₂) to the (R)-isomer. For example, in receptor-ligand interactions, enantiomers may exhibit divergent pharmacological profiles. Commercial Status: Available from Parchem Chemicals with ISO certification, indicating standardized quality .
Structural Analogs from CymitQuimica (2025 Catalog)
The following analogs (discontinued) highlight variations in substituents and scaffold positioning:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester | C₁₅H₂₉N₃O₂ | Piperidin-2-yl substitution; methyl group replaces cyclopropyl. |
| N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide | C₁₇H₂₈N₄O₂ | Acetamide replaces carbamate; amino-propionyl adds a peptide-like linkage. |
| [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester | C₁₉H₃₂N₄O₃ | Piperidin-4-yl substitution; amino-propionyl extends side-chain length. |
Key Observations :
- Substituent Position : Piperidin-2-yl or 4-yl analogs (vs. 3-yl in the target compound) alter spatial accessibility for interactions.
- Functional Groups : Replacement of the carbamate with acetamide (e.g., second analog) reduces steric bulk but may compromise metabolic stability.
- Side Chains: Amino-propionyl groups introduce hydrogen-bonding capacity, which could enhance target engagement but complicate synthesis.
Critical Notes
- Discontinuation of Analogs : CymitQuimica’s analogs are marked "discontinued," possibly due to instability, low demand, or synthesis hurdles .
- Stereochemical Impact : The (R)-vs-(S) configuration could lead to significant differences in bioactivity, warranting enantioselective studies.
- Industrial Relevance : The simpler structure of the target compound may offer advantages in scalability compared to the high-molecular-weight synthetic analog .
Biological Activity
The compound [(R)-1-(2-amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into the biological properties, synthesis, and applications of this compound, supported by relevant data and research findings.
Molecular Characteristics
- Chemical Formula : C15H31N3O2
- Molecular Weight : 285.43 g/mol
- CAS Number : 1353972-67-4
The structure of the compound features a piperidine ring with an aminoethyl side chain, a cyclopropyl group, and a tert-butyl carbamate moiety, which contributes to its biological activity.
Structure-Activity Relationship (SAR)
The design of carbamate derivatives often hinges on their ability to mimic peptide bonds while enhancing stability against enzymatic degradation. The incorporation of the cyclopropyl group is hypothesized to influence receptor binding affinity and selectivity.
Research suggests that carbamate derivatives like this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of neurotransmitter systems.
Pharmacological Studies
- In Vitro Studies : Initial studies indicate that the compound exhibits significant binding affinity for specific receptors associated with neurotransmission. For example, it has been evaluated for its potential as a selective antagonist at the human vasopressin V1a receptor, showing promising results in receptor binding assays .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. Preliminary data suggest effective central nervous system (CNS) penetration, which is critical for drugs targeting neurological conditions .
Case Studies
Several studies have explored the therapeutic potential of similar compounds:
- A study on fluoro-substituted piperidine derivatives revealed their efficacy in modulating vasopressin receptors, leading to improved outcomes in models of anxiety and depression .
- Another investigation highlighted the role of carbamate-based compounds in inhibiting proteases relevant to viral infections, suggesting a broader therapeutic application beyond CNS disorders .
Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
